4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound, also known as ZINC04517573, N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide, or 4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide, has been found to exhibit pesticidal properties . It is particularly effective against the oriental armyworm and the diamondback moth . This suggests that the compound’s primary targets are likely to be specific proteins or enzymes in these pests that are crucial for their survival.
Mode of Action
These inhibitors bind to the allosteric center of RT, resulting in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing further reactions and thus inhibiting the function of the enzyme .
Biochemical Pathways
Given its pesticidal properties, it is likely that it disrupts essential biochemical pathways in the pests it targets, leading to their death
Pharmacokinetics
Its effectiveness as a pesticide suggests that it is likely to be well-absorbed by the pests and distributed to its site of action .
Result of Action
The compound has been shown to have significant pesticidal effects, particularly against the oriental armyworm and the diamondback moth . It is likely that the compound’s interaction with its targets leads to disruption of essential biochemical processes, resulting in the death of the pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of 2-aminobenzothiazole with 4-methylsulfanylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and diabetes by inhibiting specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler derivative with a benzene ring fused to a thiazole ring, known for its use in rubber vulcanization and as a precursor for more complex compounds.
Benzoxazole: Similar to benzothiazole but with an oxygen atom in place of sulfur, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide stands out due to its unique structural features, such as the presence of both benzothiazole and benzamide moieties, which contribute to its diverse reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGUVOWQNVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.